6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide
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Overview
Description
Starting Materials: The intermediate from the previous step and 4-phenylbutan-2-amine.
Reaction Conditions: This step may involve reductive amination using a reducing agent like sodium triacetoxyborohydride in a solvent such as methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves multiple steps:
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Formation of the Bromophenyl Sulfonyl Intermediate
Starting Materials: 4-bromophenyl sulfonyl chloride and an appropriate base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.
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Coupling with Nicotinamide
Starting Materials: The bromophenyl sulfonyl intermediate and nicotinamide.
Reaction Conditions: This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and nicotinamide groups on biological systems.
Industrial Applications: Its unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nicotinamide moiety may mimic natural substrates or inhibitors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-((4-chlorophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
6-((4-methylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a methyl group instead of bromine.
6-((4-fluorophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide can significantly influence its reactivity and interaction with biological targets compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique binding affinities and reaction pathways.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16(7-8-17-5-3-2-4-6-17)25-22(26)18-9-14-21(24-15-18)29(27,28)20-12-10-19(23)11-13-20/h2-6,9-16H,7-8H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWZVALDEMQZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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